molecular formula C22H25N3S B7831455 N-[4-(5,6,7,8,9,10-hexahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepin-4-yl)phenyl]-N,N-dimethylamine

N-[4-(5,6,7,8,9,10-hexahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepin-4-yl)phenyl]-N,N-dimethylamine

Cat. No.: B7831455
M. Wt: 363.5 g/mol
InChI Key: JGRBNJYXZZPJIL-UHFFFAOYSA-N
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Description

N-[4-(5,6,7,8,9,10-hexahydro-4H-1benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepin-4-yl)phenyl]-N,N-dimethylamine is a complex organic compound with a unique structure that combines elements of benzothiophene, pyrrolo, and diazepine

Properties

IUPAC Name

N,N-dimethyl-4-(17-thia-2,8-diazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,11(16)-tetraen-7-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3S/c1-24(2)16-11-9-15(10-12-16)21-19-7-5-13-25(19)22-18(14-23-21)17-6-3-4-8-20(17)26-22/h5,7,9-13,21,23H,3-4,6,8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRBNJYXZZPJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3=CC=CN3C4=C(CN2)C5=C(S4)CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5,6,7,8,9,10-hexahydro-4H-1benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepin-4-yl)phenyl]-N,N-dimethylamine typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the construction of the pyrrolo and diazepine rings. The final step involves the attachment of the phenyl and dimethylamine groups. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and various catalysts to facilitate the formation of the complex ring structures.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5,6,7,8,9,10-hexahydro-4H-1benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepin-4-yl)phenyl]-N,N-dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated intermediates, organometallic reagents, and various catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(5,6,7,8,9,10-hexahydro-4H-1benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepin-4-yl)phenyl]-N,N-dimethylamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[4-(5,6,7,8,9,10-hexahydro-4H-1benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepin-4-yl)phenyl]-N,N-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This can result in therapeutic effects, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(5,6,7,8,9,10-hexahydro-4H-1benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepin-4-yl)phenyl]-N,N-diethylamine
  • N-[4-(5,6,7,8,9,10-hexahydro-4H-1benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepin-4-yl)phenyl]-N,N-dipropylamine

Uniqueness

N-[4-(5,6,7,8,9,10-hexahydro-4H-1benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepin-4-yl)phenyl]-N,N-dimethylamine stands out due to its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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